Kumquat-Exclusive Chemotaxonomic Marker
Fortunellin is detected exclusively in Changshou kumquat (Fortunella margarita / Citrus japonica var. margarita) among 13 citrus varieties analyzed by UPLC-Q-TOF MS, whereas hesperidin, naringin, neohesperidin, and poncirin are broadly distributed across diverse Citrus species [1]. Quantitatively, in immature kumquat hot water extract, fortunellin content is 28.5 ± 0.7 mg/100 g fresh fruit, which is 5.6-fold higher than poncirin (5.1 ± 0.1 mg/100 g) and 14.3-fold higher than rhoifolin (2.0 ± 0.1 mg/100 g) [2]. This species-restricted occurrence and high relative abundance make fortunellin the definitive analytical standard for kumquat identity testing, where hesperidin or naringin standards would generate false-positive signals across numerous non-kumquat citrus materials [1][2].
| Evidence Dimension | Flavonoid content in immature kumquat (mg/100 g fresh fruit) and species distribution |
|---|---|
| Target Compound Data | 28.5 ± 0.7 mg/100 g; detected only in Changshou kumquat among 13 citrus varieties |
| Comparator Or Baseline | Poncirin: 5.1 ± 0.1 mg/100 g (detected in kumquat and other Citrus spp.); Rhoifolin: 2.0 ± 0.1 mg/100 g (detected in kumquat and other Citrus spp.); Hesperidin: major flavonoid in peel of 12/13 varieties; Naringin: abundant across multiple Citrus sections |
| Quantified Difference | Fortunellin is 5.6× more abundant than poncirin and 14.3× more abundant than rhoifolin in kumquat; uniquely absent from all non-kumquat varieties tested |
| Conditions | Hot water extract of immature kumquat (Citrus japonica var. margarita); HPLC quantification; 13-variety UPLC-Q-TOF MS citrus peel metabolomics (Korean citrus panel) |
Why This Matters
For procurement of an authentic kumquat-specific flavonoid reference standard or botanical authentication marker, fortunellin is the only compound with both verified species exclusivity and quantitative abundance data relative to its co-occurring neohesperidoside analogs.
- [1] Kim HJ, et al. LC/MS-Based Metabolomic Analysis of Peels from Citrus Varieties. J Korean Soc Food Sci Nutr. 2022;51(2):150–161. ISSN: 1226-3311 View Source
- [2] Lou SN, Lai YC, Huang JD, Ho CT, Ferng LH, Chang YC. Drying effect on flavonoid composition and antioxidant activity of immature kumquat. Food Chem. 2015;171:356–363. doi:10.1016/j.foodchem.2014.08.119 View Source
